molecular formula C14H14N4O2 B1585153 1-(4-Nitrobenzyl)-3-p-tolyltriazene CAS No. 60259-80-5

1-(4-Nitrobenzyl)-3-p-tolyltriazene

Cat. No.: B1585153
CAS No.: 60259-80-5
M. Wt: 270.29 g/mol
InChI Key: ZATZIBWEALYTHN-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-3-p-tolyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-) This compound features a nitrobenzyl group and a tolyl group attached to the triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)-3-p-tolyltriazene typically involves a multi-step process starting from readily available starting materials. One common method involves the nitration of benzyl chloride to form 4-nitrobenzyl chloride, which is then reacted with sodium azide to form 4-nitrobenzyl azide. This intermediate is subsequently reacted with p-toluidine under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)-3-p-tolyltriazene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The triazene moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzyl and tolyl derivatives.

Scientific Research Applications

1-(4-Nitrobenzyl)-3-p-tolyltriazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-3-p-tolyltriazene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene moiety can also undergo cleavage to release active amines that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
  • 4-Nitrobenzyl chloride
  • 4-Nitrobenzyl alcohol

Uniqueness

1-(4-Nitrobenzyl)-3-p-tolyltriazene is unique due to the presence of both a nitrobenzyl group and a tolyl group attached to the triazene moiety. This combination imparts distinct chemical properties and reactivity patterns that are not observed in other similar compounds.

Properties

IUPAC Name

4-methyl-N-[(4-nitrophenyl)methyldiazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-11-2-6-13(7-3-11)16-17-15-10-12-4-8-14(9-5-12)18(19)20/h2-9H,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZIBWEALYTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032086
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60259-80-5
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-NITROBENZYL)-3-P-TOLYLTRIAZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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